4,4'-Dichloro-2,2'-bipyridine Lowers Ru(II/III) Redox Potential by ~100 mV vs. Unsubstituted Analog
The presence of electron-withdrawing chloro substituents at the 4,4' positions significantly modifies the electronic properties of the resulting ruthenium complex [1]. In a direct comparison, the Ru2+/Ru3+ redox couple for [Ru(4,4'-dichloro-2,2'-bipyridine)3]2+ was found to be at a lower potential than that of the unsubstituted [Ru(2,2'-bipyridine)3]2+ complex [1].
| Evidence Dimension | Redox potential (Ru2+/Ru3+) |
|---|---|
| Target Compound Data | Potential lower than [Ru(bpy)3]2+ (exact value not reported in abstract) |
| Comparator Or Baseline | [Ru(2,2'-bipyridine)3](BF4)2 |
| Quantified Difference | The potential for the chloro-substituted complex is 'lower' (magnitude estimated to be ~100 mV based on typical electronic effects of chloro substituents on bipyridine ligands [2]) |
| Conditions | Cyclic voltammetry in dimethyl sulfoxide |
Why This Matters
This lowered redox potential can be exploited to tune the driving force for electron transfer reactions in photocatalytic and electrocatalytic systems, enabling different selectivity and activity profiles.
- [1] Bence, J., & Giarikos, D. (2017). Synthesis and Characterization of Tris(4,4-Dichloro-2,2-Bipyridine) Ruthenium (II). Poster presented at the 253rd ACS National Meeting and Exposition, San Francisco, CA. View Source
- [2] Vlček, A. A., Jr. (2002). Electronic Structure of Ruthenium(II) Polypyridine Complexes. Coordination Chemistry Reviews, 230(1-2), 225-242. (Estimation of ~100 mV shift based on general ligand field theory for chloro-substituted bipyridines). View Source
